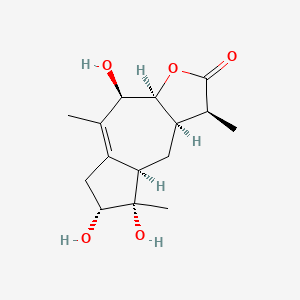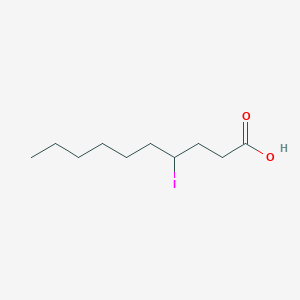
4-Iododecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iododecanoic acid is an organic compound with the molecular formula C10H19IO2 It is a derivative of decanoic acid, where an iodine atom is substituted at the fourth carbon of the decanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: 4-Iododecanoic acid can be synthesized through several methods. One common approach involves the iodination of decanoic acid. This can be achieved by treating decanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds via the formation of an iodonium ion intermediate, which then reacts with the decanoic acid to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-Iododecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted decanoic acid derivatives.
Oxidation Reactions: Products include esters, amides, or other oxidized derivatives.
Reduction Reactions: Products include alcohols or aldehydes.
科学的研究の応用
4-Iododecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-iododecanoic acid involves its interaction with specific molecular targets. The iodine atom in the compound can participate in various chemical reactions, influencing the reactivity and properties of the molecule. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets involved are subjects of ongoing research.
類似化合物との比較
4-Iododecanoic acid can be compared with other similar compounds, such as:
Decanoic Acid: The parent compound without the iodine substitution.
4-Bromodecanoic Acid: A similar compound with a bromine atom instead of iodine.
4-Chlorodecanoic Acid: A similar compound with a chlorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its analogs. Iodine is larger and more polarizable than bromine or chlorine, which can influence the compound’s behavior in chemical reactions and biological systems.
特性
CAS番号 |
84197-40-0 |
|---|---|
分子式 |
C10H19IO2 |
分子量 |
298.16 g/mol |
IUPAC名 |
4-iododecanoic acid |
InChI |
InChI=1S/C10H19IO2/c1-2-3-4-5-6-9(11)7-8-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
InChIキー |
PXTJIJPNTDBTGQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCC(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


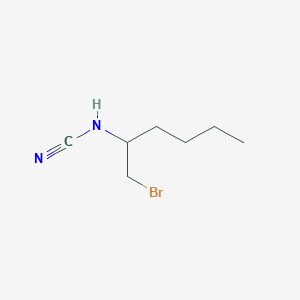
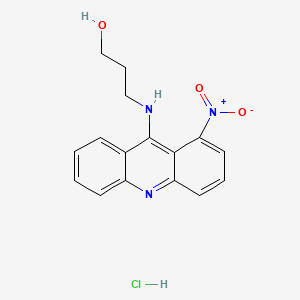
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
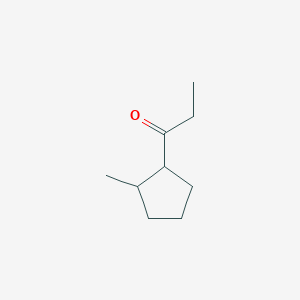
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)

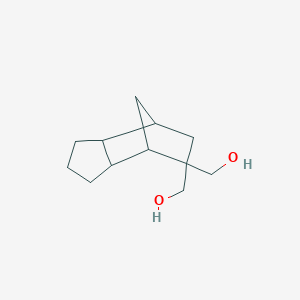
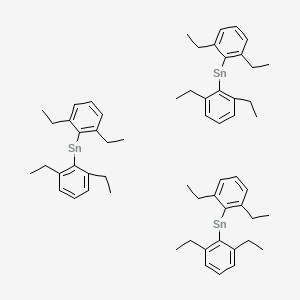

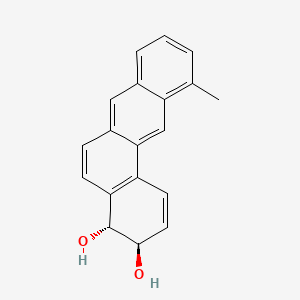
silane](/img/structure/B14426362.png)

